![molecular formula C26H34N2O2 B14457139 3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine CAS No. 73816-79-2](/img/structure/B14457139.png)
3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine is a complex organic compound known for its unique structural properties. This compound features a benzoxazine ring system, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of cyclohexyl groups adds to its stability and reactivity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable benzoxazine precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
化学反应分析
Types of Reactions
3,9-Dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzoxazine ring allows for nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
科学研究应用
3,9-Dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound shares a similar ring structure but differs in the substituents attached to the ring.
1,3-Dicyclohexylurea: Another compound with cyclohexyl groups, but with a different core structure.
1,3-Dimethyl-2-oxohexahydropyrimidine: Similar in terms of heterocyclic structure but with different functional groups.
Uniqueness
What sets 3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine apart is its specific combination of a benzoxazine ring with cyclohexyl groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications.
属性
CAS 编号 |
73816-79-2 |
|---|---|
分子式 |
C26H34N2O2 |
分子量 |
406.6 g/mol |
IUPAC 名称 |
3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine |
InChI |
InChI=1S/C26H34N2O2/c1-3-7-19(8-4-1)27-15-23-21-11-14-26-24(22(21)12-13-25(23)29-17-27)16-28(18-30-26)20-9-5-2-6-10-20/h11-14,19-20H,1-10,15-18H2 |
InChI 键 |
DSINOQVPRGNAEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CC3=C(C=CC4=C3C=CC5=C4CN(CO5)C6CCCCC6)OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


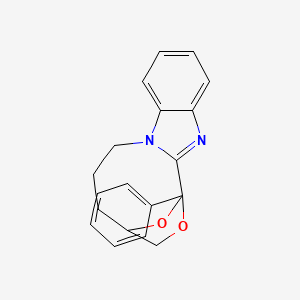

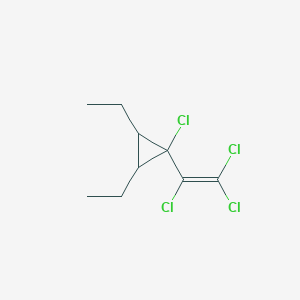

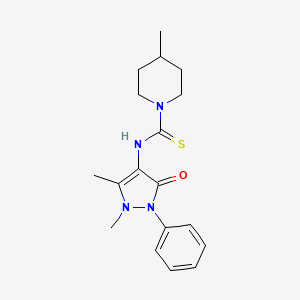
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
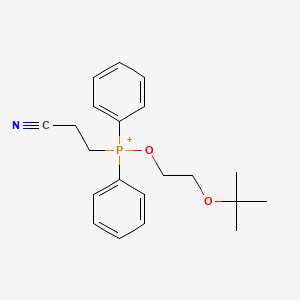

![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
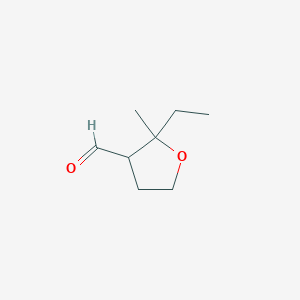
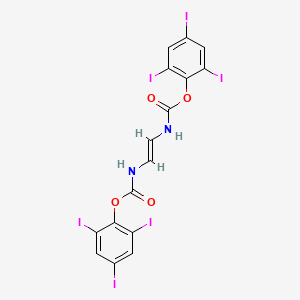

![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)

